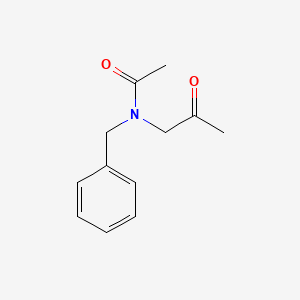
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring, with a methyl substituent at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-4-nitrophenol.
Bromination: The nitrophenol derivative is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position relative to the hydroxyl group.
Etherification: Finally, the brominated nitrophenol is reacted with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 4-(3-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(3-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Applications De Recherche Scientifique
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenoxy moiety can enhance binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Bromophenoxy)pyridine: Similar structure but contains a pyridine ring instead of a nitrobenzene ring.
4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring and is used in different applications.
Uniqueness
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a nitro group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds.
Propriétés
Formule moléculaire |
C13H10BrNO3 |
|---|---|
Poids moléculaire |
308.13 g/mol |
Nom IUPAC |
4-(3-bromophenoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-7-12(5-6-13(9)15(16)17)18-11-4-2-3-10(14)8-11/h2-8H,1H3 |
Clé InChI |
SMYDBCYDHIXMRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)


![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)


![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)






